The synthesis of 1-O-Demethyl-6-deoxydoxorubicin typically involves several steps that modify the doxorubicin structure. One common method includes:
Technical details include careful control of reaction conditions (temperature, solvent choice) to ensure high yield and purity of the final compound.
The molecular structure of 1-O-Demethyl-6-deoxydoxorubicin features a modified anthracycline core with specific functional groups that enhance its pharmacological properties. Key structural data includes:
The structural representation can be visualized using molecular modeling software or databases such as PubChem, which provides detailed information on bond angles, lengths, and stereochemistry .
1-O-Demethyl-6-deoxydoxorubicin participates in several chemical reactions relevant to its mechanism of action:
These reactions are critical for understanding the compound's behavior in biological systems and its potential therapeutic applications.
The mechanism of action for 1-O-Demethyl-6-deoxydoxorubicin primarily involves:
This multi-faceted approach allows for effective targeting of cancer cells while minimizing damage to normal tissues .
The physical and chemical properties of 1-O-Demethyl-6-deoxydoxorubicin include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm these properties and ensure quality control during synthesis .
1-O-Demethyl-6-deoxydoxorubicin has several scientific uses:
1-O-Demethyl-6-deoxydoxorubicin (systematic name: 1-O-demethyl-6-deoxydoxorubicin), denoted as DM4 in crystallographic studies [3], possesses the molecular formula C₂₆H₂₉NO₁₀. This anthracycline derivative retains the tetracyclic anthraquinone core characteristic of doxorubicin but features two key modifications:
The stereochemical configuration of the daunosamine sugar remains identical to doxorubicin, with the amino sugar retaining its L-configuration and α-glycosidic linkage to the aglycone. This linkage is critical for DNA intercalation topology. Crystallographic data confirms that the absence of the 6'-hydroxy group induces subtle torsional adjustments in the sugar moiety, affecting minor groove contacts [3].
The structural evolution from doxorubicin to DM4 involves targeted modifications aimed at optimizing DNA-binding affinity while mitigating metabolic vulnerabilities:
Table 1: Structural Comparison of Anthracycline Derivatives
Compound | C1 Modification | C6' Modification | DNA Binding Affinity | Biological Implication |
---|---|---|---|---|
Doxorubicin (parent) | –OCH₃ | –OH | High (Kd ~1.0 × 10⁻⁶ M) | Standard intercalation |
6-O-Methyl-doxorubicin | –OCH₃ | –OCH₃ | Reduced | Steric hindrance limits intercalation [7] |
1-O-Demethyl-6-deoxy-doxorubicin (DM4) | –OH | –H | Moderate | Enhanced lipophilicity; altered H-bonding [3] |
Idarubicin | –H | –OH | High | Improved nuclear uptake |
Key deviations include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data (DMSO-d₆) reveal distinct shifts attributable to structural modifications:
Mass Spectrometry
High-resolution ESI-MS shows [M+H]⁺ at m/z 508.1819 (calc. 508.1817 for C₂₆H₃₀NO₁₀), with fragment ions at m/z 361 (aglycone + H) and 130 (daunosamine –H₂O) [3].
Infrared Spectroscopy
FT-IR spectra exhibit:
Crystallographic Analysis
X-ray diffraction (PDB: 1D37; resolution 1.80 Å) of DM4 bound to d(CGATCG)₂ reveals:
Table 2: Key Crystallographic Parameters for DM4-DNA Complex (1D37)
Parameter | Value |
---|---|
Space group | P2₁2₁2₁ |
DNA sequence | d(CGATCG) |
Binding stoichiometry | 1:1 (drug:duplex) |
Intercalation site | Between dC1–dG2/dC5–dG6 |
H-bonds with DNA | 3 direct (vs. 5 in doxorubicin) |
RMSD (vs. doxorubicin) | 1.8 Å (aglycone superposition) |
Computational approaches elucidate how DM4’s structural modifications impact DNA recognition:
Molecular Dynamics (MD) Simulations
Multiple Instance Learning (MIL) Modeling
Electrostatic Potential Maps
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7